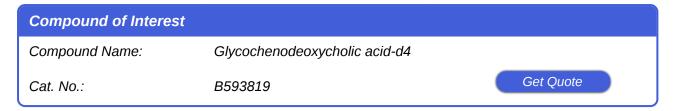


Commercial Sources and Technical Applications of Glycochenodeoxycholic acid-d4: An In-depth Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Glycochenodeoxycholic acid-d4** (GCDCA-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous analogue, Glycochenodeoxycholic acid (GCDCA). This document is intended for researchers, scientists, and drug development professionals working in areas such as metabolic research, liver disease, and drug metabolism studies.

Introduction to Glycochenodeoxycholic acid-d4

Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver. It plays a significant role in lipid digestion and absorption. Alterations in GCDCA levels have been associated with various pathological conditions, including cholestatic liver diseases and hepatocellular carcinoma. **Glycochenodeoxycholic acid-d4** is a stable isotope-labeled form of GCDCA, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The use of deuterated internal standards like GCDCA-d4 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Commercial Availability



Several reputable suppliers offer **Glycochenodeoxycholic acid-d4** for research purposes. The products are available in various formats, including neat solids and solutions in methanol. The following table summarizes the key quantitative information from prominent commercial sources.

Supplier	Product Number	CAS Number	Purity	Isotopic Enrichment (atom % D)	Format
Avanti Research	A83273	1201918-16- 2	Not specified	Not specified	Not specified
Cayman Chemical	21890 / MaxSpec® Standard	1201918-16- 2	≥95%	Not specified	Solution in methanol (100 µg/ml)
Expert Synthesis Solutions	ESS0537	1201918-16- 2	>97% by NMR	>98%	Off-White solid
MedChemEx press	HY-N2334S	1201918-16- 2	99.90%	Not specified	Not specified
Sigma- Aldrich	G4165	Not specified	≥97% (CP)	≥98 atom % D	Solution in methanol (100 µg/mL)

Experimental Protocols: Quantification of Glycochenodeoxycholic Acid using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of Glycochenodeoxycholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Glycochenodeoxycholic acid-d4** as an internal standard. This protocol is a composite based on methodologies described in the literature and should be optimized for specific experimental needs.[1][2][3][4]



- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of serum or plasma, add 20 μL of an internal standard working solution containing Glycochenodeoxycholic acid-d4 (concentration to be optimized based on expected endogenous levels).
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size) is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids. The column is then washed and re-equilibrated. The specific gradient profile should be optimized for the separation of the bile acid panel of interest.
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40 50 °C.

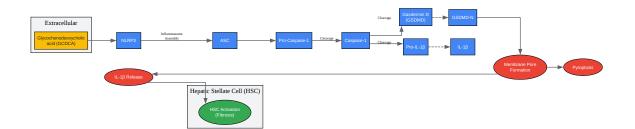


- Injection Volume: 5 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both
 Glycochenodeoxycholic acid and Glycochenodeoxycholic acid-d4 are monitored. These
 transitions need to be optimized on the specific mass spectrometer being used.
 - Example transitions for GCDCA:m/z 448.3 → m/z 74.1
 - Example transitions for GCDCA-d4:m/z 452.3 → m/z 74.1
 - Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized to achieve maximum sensitivity and specificity.
- 3. Data Analysis
- Peak areas for both the endogenous Glycochenodeoxycholic acid and the Glycochenodeoxycholic acid-d4 internal standard are integrated.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
- The concentration of Glycochenodeoxycholic acid in the unknown samples is then calculated from the calibration curve.

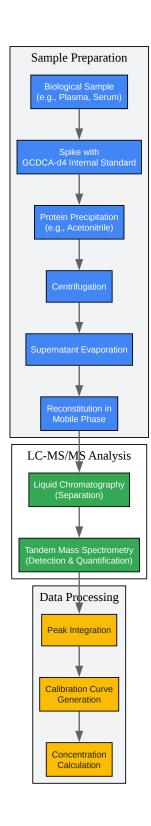
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving Glycochenodeoxycholic acid and a typical experimental workflow for its quantification.









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- To cite this document: BenchChem. [Commercial Sources and Technical Applications of Glycochenodeoxycholic acid-d4: An In-depth Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593819#commercial-sources-for-glycochenodeoxycholic-acid-d4]

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